2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol
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Overview
Description
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is an organic compound that belongs to the class of phenols. It features a methoxy group at the second position and a pyrazole moiety attached via an aminomethyl linkage at the fourth position of the phenol ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Phenol: The aminomethylated pyrazole is then coupled with 2-methoxyphenol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenols
Scientific Research Applications
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar structure but lacks the pyrazole moiety.
2-Methoxy-4-aminophenol: Similar structure but lacks the pyrazole moiety.
1-Methyl-1H-pyrazole-4-amine: Contains the pyrazole moiety but lacks the phenolic structure.
Uniqueness
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to the presence of both the methoxyphenol and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with the individual components alone.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c1-15-8-10(7-14-15)13-6-9-3-4-11(16)12(5-9)17-2/h3-5,7-8,13,16H,6H2,1-2H3 |
InChI Key |
PADKEIUVWZEKBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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